molecular formula C9H11BrClNO2 B6307211 Methyl (2S)-2-amino-2-(4-bromophenyl)acetate HCl (H-L-Phg(4-Br)-OMe.HCl) CAS No. 1391528-74-7

Methyl (2S)-2-amino-2-(4-bromophenyl)acetate HCl (H-L-Phg(4-Br)-OMe.HCl)

Cat. No. B6307211
CAS RN: 1391528-74-7
M. Wt: 280.54 g/mol
InChI Key: CSBFDIDFULVKDP-QRPNPIFTSA-N
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Description

Methyl (2S)-2-amino-2-(4-bromophenyl)acetate HCl (H-L-Phg(4-Br)-OMe.HCl) is an organic compound that has been studied extensively in the scientific community due to its various applications in research and laboratory experiments. H-L-Phg(4-Br)-OMe.HCl is a derivative of amino acid and is used in a variety of synthetic and biological processes. The purpose of HCl, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Corrosion Inhibition

In materials science, derivatives of similar compounds have been investigated for their potential as corrosion inhibitors. For example, a study on a novel hydrazinecarbothioamide showed significant inhibitory effects on mild steel corrosion in acidic solutions, with efficiency increasing alongside the concentration of the inhibitor (Al-amiery et al., 2013). This research indicates the potential for related compounds, such as Methyl (2S)-2-amino-2-(4-bromophenyl)acetate HCl, in developing protective coatings for metals.

Amino Acid Biosynthesis

In biochemistry, studies on mixed rumen cultures have shown the incorporation of labeled substrates into amino acids, highlighting the metabolic pathways and biosynthesis of amino acids in symbiotic micro-organism cultures (Sauer et al., 1975). Research on compounds like Methyl (2S)-2-amino-2-(4-bromophenyl)acetate HCl can contribute to understanding the synthesis and role of amino acids in biological systems.

Organic Synthesis and Medicinal Chemistry

In organic and medicinal chemistry, the synthesis and reactions of compounds with amino and bromophenyl groups have been explored for developing new therapeutic agents. For instance, the synthesis of thiosemicarbazides, triazoles, and Schiff bases from similar compounds has been investigated for their antihypertensive α-blocking activity (Abdel-Wahab et al., 2008). Such research underscores the pharmaceutical applications of compounds like Methyl (2S)-2-amino-2-(4-bromophenyl)acetate HCl in drug design and development.

properties

IUPAC Name

methyl (2S)-2-amino-2-(4-bromophenyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBFDIDFULVKDP-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride

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